3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 10493-06-8
VCID: VC21282001
InChI: InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
SMILES: COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

CAS No.: 10493-06-8

Cat. No.: VC21282001

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one - 10493-06-8

Specification

CAS No. 10493-06-8
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+
Standard InChI Key SKTAHPCCLORHHM-XBXARRHUSA-N
Isomeric SMILES COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O
SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

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